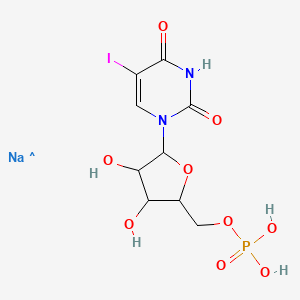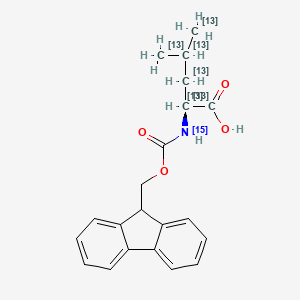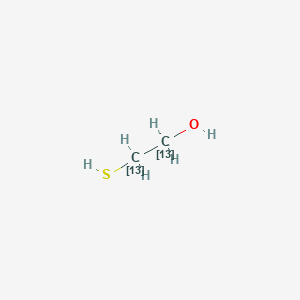
CID 16219533
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “CID 16219533” se conoce como 5-Yodouridina 5′-monofosfato de sodio. Es un análogo de nucleótido donde la base uridina está yodada en la posición 5. Este compuesto se utiliza principalmente en investigación bioquímica y tiene aplicaciones en el estudio de interacciones de ácidos nucleicos y procesos enzimáticos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-Yodouridina 5′-monofosfato de sodio generalmente implica la yodación del monofosfato de uridina. El proceso comienza con la protección de los grupos hidroxilo en la parte ribosa, seguido de la yodación selectiva en la posición 5 del anillo de uracilo. El paso final implica la desprotección para producir el compuesto deseado.
Métodos de Producción Industrial: La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener rendimientos y pureza más altos, y a menudo involucra técnicas avanzadas de purificación como la cristalización y la cromatografía para asegurar la eliminación de impurezas.
Tipos de Reacciones:
Oxidación: La 5-Yodouridina 5′-monofosfato de sodio puede sufrir reacciones de oxidación, particularmente en la posición yodada.
Sustitución: El átomo de yodo puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Hidrólisis: El enlace éster fosfato se puede hidrolizar en condiciones ácidas o básicas.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el peróxido de hidrógeno u otros agentes oxidantes.
Sustitución: Nucleófilos como tioles o aminas.
Hidrólisis: Soluciones ácidas o básicas.
Productos Principales:
Oxidación: Los productos pueden incluir derivados de uracilo yodados.
Sustitución: Varios derivados de monofosfato de uridina sustituidos.
Hidrólisis: Uridina libre y fosfato inorgánico.
Aplicaciones Científicas De Investigación
La 5-Yodouridina 5′-monofosfato de sodio se utiliza ampliamente en la investigación científica, particularmente en los campos de:
Química: Como sonda para estudiar interacciones y modificaciones de ácidos nucleicos.
Biología: En la investigación de la síntesis y función del ARN y ADN.
Industria: Se utiliza en la síntesis de nucleótidos modificados para diversos ensayos bioquímicos y herramientas de diagnóstico.
Mecanismo De Acción
El compuesto ejerce sus efectos incorporándose a los ácidos nucleicos, donde el átomo de yodo puede influir en la estructura y función del ácido nucleico. Esto puede afectar procesos enzimáticos como la actividad de la polimerasa y la unión de ácidos nucleicos. Los objetivos moleculares incluyen varias enzimas involucradas en el metabolismo de los ácidos nucleicos, y las vías afectadas son las relacionadas con la síntesis y reparación de los ácidos nucleicos.
Compuestos Similares:
- 5-Bromouridina 5′-monofosfato de sodio
- 5-Fluorouridina 5′-monofosfato de sodio
- 5-Clorouridina 5′-monofosfato de sodio
Comparación: La 5-Yodouridina 5′-monofosfato de sodio es única debido a la presencia del átomo de yodo, que tiene un radio atómico más grande y diferentes propiedades electrónicas en comparación con el bromo, el flúor y el cloro. Esto puede resultar en diferente reactividad e interacciones con ácidos nucleicos y enzimas, lo que la convierte en una herramienta valiosa para estudios bioquímicos específicos.
Comparación Con Compuestos Similares
- 5-Bromouridine 5′-monophosphate sodium salt
- 5-Fluorouridine 5′-monophosphate sodium salt
- 5-Chlorouridine 5′-monophosphate sodium salt
Comparison: 5-Iodouridine 5′-monophosphate sodium salt is unique due to the presence of the iodine atom, which has a larger atomic radius and different electronic properties compared to bromine, fluorine, and chlorine. This can result in different reactivity and interactions with nucleic acids and enzymes, making it a valuable tool for specific biochemical studies.
Propiedades
Fórmula molecular |
C9H12IN2NaO9P |
|---|---|
Peso molecular |
473.07 g/mol |
InChI |
InChI=1S/C9H12IN2O9P.Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(21-8)2-20-22(17,18)19;/h1,4-6,8,13-14H,2H2,(H,11,15,16)(H2,17,18,19); |
Clave InChI |
MPQNAFHSIXBMRA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)I.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















